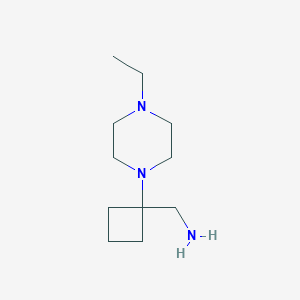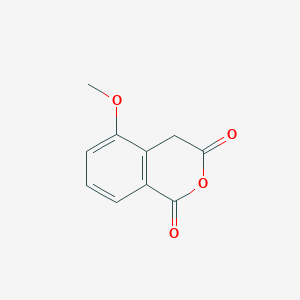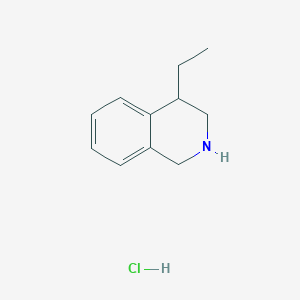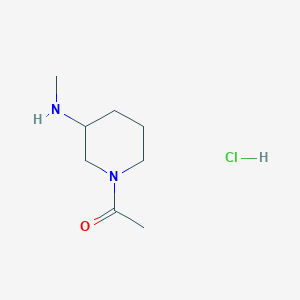![molecular formula C10H7N5 B11903358 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)
7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of an imidazo[4,5-b]pyridine core with a pyrazine ring, making it a versatile scaffold in medicinal chemistry and other fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with 2-cyanopyridine in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyrazinring, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in Essigsäure bei Raumtemperatur.
Reduktion: Natriumborhydrid in Methanol bei 0°C.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Kaliumcarbonat in Acetonitril.
Hauptprodukte:
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von reduzierten Imidazo[4,5-b]pyridin-Derivaten.
Substitution: Bildung von alkylierten oder acylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktives Molekül in verschiedenen biologischen Assays.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Fluoreszenz oder Leitfähigkeit.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise in medizinischen Anwendungen bestimmte Enzyme oder Rezeptoren hemmen und so biologische Signalwege modulieren. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und den an der Verbindung vorgenommenen Modifikationen variieren .
Ähnliche Verbindungen:
- 2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidin
- 2,6-Di(pyrazin-2-yl)pyridin
- Chinolinyl-pyrazole
Einzigartigkeit: this compound zeichnet sich durch seine einzigartige Fusion des Imidazo[4,5-b]pyridin-Kerns mit einem Pyrazinring aus, die ihm besondere elektronische und sterische Eigenschaften verleiht. Dies macht es besonders wertvoll bei der Entwicklung von Molekülen mit spezifischen biologischen Aktivitäten oder Materialeigenschaften .
Wirkmechanismus
The mechanism of action of 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
- 2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
- 2,6-Di(pyrazin-2-yl)pyridine
- Quinolinyl-pyrazoles
Uniqueness: 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine stands out due to its unique fusion of the imidazo[4,5-b]pyridine core with a pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities or material properties .
Eigenschaften
Molekularformel |
C10H7N5 |
|---|---|
Molekulargewicht |
197.20 g/mol |
IUPAC-Name |
7-pyrazin-2-yl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H7N5/c1-2-13-10-9(14-6-15-10)7(1)8-5-11-3-4-12-8/h1-6H,(H,13,14,15) |
InChI-Schlüssel |
YONFGPFZHMWQGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1C3=NC=CN=C3)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)

![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)



![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)







